N-(2-methoxyphenyl)-2-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c1-14-7-9-15(10-8-14)21-24-23-18-11-12-20(25-26(18)21)29-13-19(27)22-16-5-3-4-6-17(16)28-2/h3-12H,13H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFLSUNHYRCBBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the triazolopyridazine core, followed by the introduction of the methoxyphenyl and methylphenyl groups. Common reagents and conditions include:
Starting Materials: 2-methoxyaniline, 4-methylbenzaldehyde, hydrazine hydrate, and acetic anhydride.
Reaction Conditions: Refluxing in solvents like ethanol or acetonitrile, using catalysts such as p-toluenesulfonic acid, and purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions with halogens, alkyl groups, or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or alkylation with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Structural Differences :
- The sulfanyl (S) linkage at the 6-position contrasts with ether (O) or amine (NH) groups in other derivatives (e.g., ), which may alter solubility and target interactions .
Pharmacological and Functional Comparisons
- Lin28/let-7 Pathway Modulation : C1632 (a close analog) inhibits Lin28 binding to let-7 RNA, rescuing let-7 function and reducing tumorsphere formation in cancer cells . The target compound’s sulfanylacetamide group may enhance binding to Lin28’s zinc-knuckle domain due to sulfur’s nucleophilic properties.
- Antitumor Activity : C1632 derivatives downregulate PD-L1 and inhibit tumor growth in vivo . The target compound’s 2-methoxyphenyl group could improve metabolic stability compared to C1632’s N-methyl group, though this requires validation.
- Toxicity Profiles : Analogous compounds (e.g., ) exhibit acute toxicity and skin/eye irritation risks, suggesting the need for rigorous safety testing of the target compound’s sulfanyl group .
Biological Activity
N-(2-methoxyphenyl)-2-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a synthetic compound that belongs to the class of triazolo-pyridazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The exploration of its biological activity is crucial for understanding its therapeutic potential and mechanisms of action.
Chemical Structure
The compound features a complex structure that includes:
- A methoxyphenyl group
- A triazolo-pyridazine moiety
- A sulfanyl linkage
This unique combination of structural elements may contribute to its diverse biological activities.
Biological Activity Overview
Research indicates that compounds within the triazolo-pyridazine class exhibit a range of biological effects, including antimicrobial, antitumor, and anti-inflammatory properties. The specific biological activities of this compound have been explored through various studies.
Antimicrobial Activity
Studies have demonstrated that related triazolo compounds possess significant antimicrobial properties. For instance, a series of [1,2,4]triazolo derivatives showed promising in vitro activity against Plasmodium falciparum, the causative agent of malaria. The mechanism involves inhibition of falcipain-2, a cysteine protease critical for the parasite's lifecycle . While specific data on this compound is limited, its structural similarities suggest potential efficacy against similar targets.
Antitumor Activity
Triazolo derivatives have also been investigated for their antitumor effects. For example, benzothiazole derivatives have shown selective cytotoxicity against various tumor cell lines through metabolic activation pathways involving cytochrome P450 enzymes. This suggests that this compound may similarly exert antitumor effects via metabolic transformation into active species capable of inducing apoptosis in cancer cells .
Research Findings and Case Studies
Q & A
Q. What are the key steps in synthesizing N-(2-methoxyphenyl)-2-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide, and how can yield be optimized?
Answer: The synthesis involves:
Intermediate preparation : Start with pyridazine and triazole precursors. For example, coupling 4-methylphenyl-substituted triazolo-pyridazine with a sulfanylacetamide intermediate .
Thioether bond formation : Use nucleophilic substitution (e.g., NaH in DMF) to link the triazolopyridazine core to the acetamide moiety .
Final coupling : React with 2-methoxyphenylamine under carbodiimide-mediated conditions (e.g., EDC/HOBt) .
Q. Optimization strategies :
- Temperature control : Maintain 0–5°C during thiol coupling to minimize side reactions .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) for >95% purity .
Q. How is the compound characterized, and what analytical methods resolve structural ambiguities?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm regiochemistry of the triazole ring (e.g., δ 8.2–8.5 ppm for pyridazine protons) and methoxy group integration (δ 3.8 ppm) .
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in the aromatic region .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]⁺ calc. for C₂₃H₂₀N₆O₂S: 457.1421) .
- X-ray crystallography : Resolves ambiguities in sulfanylacetamide conformation and π-stacking interactions in the triazolopyridazine core .
Q. What are the compound’s stability profiles under varying pH and temperature conditions?
Answer:
- pH stability :
- Acidic (pH 2–4) : Degrades via hydrolysis of the acetamide bond (t₁/₂ = 12 hr at pH 2) .
- Neutral (pH 7.4) : Stable for >48 hr (HPLC monitoring) .
- Thermal stability :
- Solid state : Stable up to 150°C (TGA/DSC data) .
- Solution (DMSO) : Decomposes above 80°C, forming sulfoxide byproducts .
Advanced Research Questions
Q. How can contradictory data in biological assays (e.g., IC₅₀ variability) be addressed?
Answer: Contradictions may arise from:
- Assay conditions : Adjust ATP concentrations in kinase assays (e.g., 10 μM vs. 100 μM ATP alters IC₅₀ by 10-fold) .
- Protein binding : Use equilibrium dialysis to account for serum protein interference (e.g., 95% bound to albumin) .
- Metabolite interference : LC-MS/MS quantifies active vs. inactive metabolites in cellular assays .
Q. Example resolution :
| Condition | IC₅₀ (nM) | Source |
|---|---|---|
| ATP = 10 μM | 12 ± 2 | |
| ATP = 100 μM | 120 ± 15 |
Q. What computational strategies predict binding modes to kinase targets (e.g., JAK2)?
Answer:
- Docking (AutoDock Vina) : The triazolopyridazine core occupies the ATP-binding pocket, with the sulfanylacetamide forming H-bonds to hinge residues (e.g., Leu855) .
- Molecular Dynamics (MD) : Simulate >100 ns to assess stability of the methoxyphenyl group in hydrophobic pockets .
- Free Energy Perturbation (FEP) : Predict ΔΔG for methylphenyl substituent modifications .
Validation : Compare with mutagenesis data (e.g., Leu855Ala mutation reduces binding affinity 50-fold) .
Q. How do structural modifications (e.g., replacing 4-methylphenyl with pyridinyl) affect pharmacokinetics?
Answer:
- Solubility : Pyridinyl analogs increase aqueous solubility (LogP reduced from 3.2 to 2.5) but decrease membrane permeability (Caco-2 Papp from 12 × 10⁻⁶ to 5 × 10⁻⁶ cm/s) .
- Metabolic stability :
- CYP3A4 inhibition : Methylphenyl reduces metabolism (CLint = 5 μL/min/mg) vs. pyridinyl (CLint = 20 μL/min/mg) .
Q. What in vitro and in vivo models are suitable for evaluating antitumor efficacy?
Answer:
- In vitro :
- Cell lines : Use JAK2-driven models (e.g., HEL92.1.7 erythroleukemia; IC₅₀ = 15 nM) .
- 3D spheroids : Assess penetration in hypoxic cores (e.g., 50% reduction at 10 μM) .
- In vivo :
- Xenografts : Dose at 50 mg/kg BID (oral) in NOD/SCID mice; measure tumor volume vs. vehicle .
- PK/PD : Plasma Cmax = 1.2 μM, T₁/₂ = 4 hr; correlate with phospho-STAT5 inhibition in tumors .
Q. How can reaction byproducts (e.g., sulfoxides) be minimized during synthesis?
Answer:
- Inert atmosphere : Use N₂ or Ar to prevent oxidation of the sulfanyl group .
- Antioxidants : Add 1% (w/w) ascorbic acid to reaction mixtures .
- Low-temperature workup : Quench reactions at 0°C and purify immediately via flash chromatography .
Q. Byproduct analysis (HPLC) :
| Condition | Sulfoxide (%) |
|---|---|
| Air, 25°C | 18 ± 3 |
| N₂, 0°C | <2 |
Methodological Guidance
Q. What statistical approaches are recommended for dose-response studies?
Answer:
- Four-parameter logistic model : Fit data to .
- Bootstrap resampling : Estimate 95% confidence intervals for IC₅₀ (n = 10,000 iterations) .
Q. Example output :
| Parameter | Estimate | 95% CI |
|---|---|---|
| LogEC₅₀ | -7.2 | [-7.5, -6.9] |
| HillSlope | 1.1 | [0.9, 1.3] |
Q. How should researchers validate target engagement in cellular assays?
Answer:
- Cellular thermal shift assay (CETSA) : Heat shock at 55°C; observe stabilization of JAK2 in compound-treated lysates .
- Western blotting : Monitor phospho-STAT5 inhibition (EC₅₀ = 25 nM) .
- Chemical proteomics : Use biotinylated probes to pull down bound kinases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
